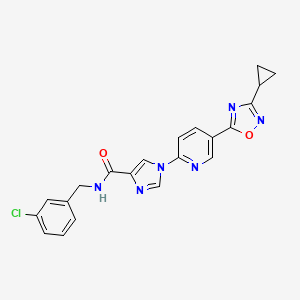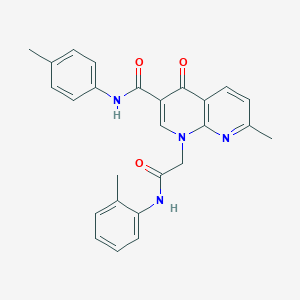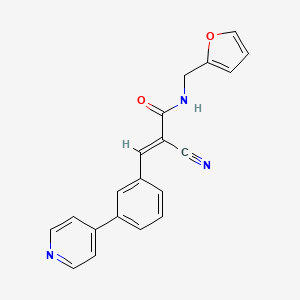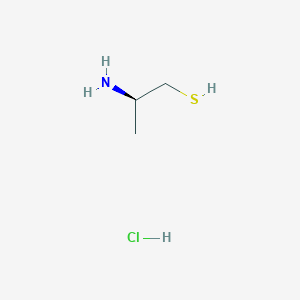
N-(3-chlorobenzyl)-1-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorobenzyl)-1-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17ClN6O2 and its molecular weight is 420.86. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorobenzyl)-1-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorobenzyl)-1-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Experimental and Theoretical Studies on Heterocyclic Compounds
Experimental and theoretical studies have focused on the synthesis and functionalization of heterocyclic compounds, including imidazoles and oxadiazoles, which are structurally related to the specified chemical compound. These studies provide valuable insights into the reactivity, synthesis, and potential applications of such compounds in various fields, including medicinal chemistry and material science.
For instance, the synthesis of 3H-imidazo[4,5-b]pyridine derivatives through the reaction of acid chloride with 2,3-diaminopyridine under specific conditions highlights the versatility of imidazole compounds in chemical synthesis. The structural determination of these compounds through spectroscopic methods supports their potential utility in further scientific research (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Antimycobacterial and Antituberculosis Activity
Research into the biological activity of heterocyclic compounds, including those containing oxadiazole and imidazole rings, has demonstrated their potential in addressing significant health challenges. For example, compounds synthesized from pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones have shown activity against Mycobacterium tuberculosis, suggesting a pathway for the development of new antimycobacterial agents. The modification of these compounds to improve their lipophilicity and cellular permeability further illustrates the importance of structural manipulation in enhancing biological activity (M. Gezginci, Andmalcolm A. Martin, S. Franzblau, 1998).
Synthesis and Biological Evaluation for Anticancer Activity
The design, synthesis, and biological evaluation of novel compounds with heterocyclic cores have also extended to anticancer applications. Novel series of compounds, such as pyrazolopyrimidines derivatives, have been synthesized and evaluated for their anticancer activity, demonstrating the potential of heterocyclic compounds in therapeutic applications. This research highlights the critical role of structural features, including the presence of oxadiazole and imidazole rings, in determining the biological efficacy of these compounds (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016).
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O2/c22-16-3-1-2-13(8-16)9-24-20(29)17-11-28(12-25-17)18-7-6-15(10-23-18)21-26-19(27-30-21)14-4-5-14/h1-3,6-8,10-12,14H,4-5,9H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYXAEOHDMORER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CN=C(C=C3)N4C=C(N=C4)C(=O)NCC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-1-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2742325.png)
![1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2742327.png)
![Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2742332.png)
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2742334.png)



![2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid](/img/structure/B2742339.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2742343.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2742344.png)

